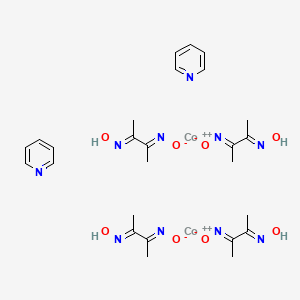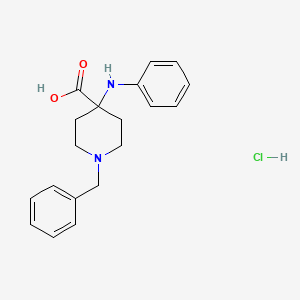
4,6-Diaminopyrimidin-5-yl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diaminopyrimidin-5-yl hydrogen sulfate is a chemical compound with the molecular formula C4H6N4O4S and a molecular weight of 206.18 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are significant in biochemistry as they are components of nucleic acids.
Métodos De Preparación
The synthesis of 4,6-Diaminopyrimidin-5-yl hydrogen sulfate typically involves the reaction of 4,6-diaminopyrimidine with sulfuric acid. The reaction conditions often require controlled temperatures and specific concentrations of reactants to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield.
Análisis De Reacciones Químicas
4,6-Diaminopyrimidin-5-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6-Diaminopyrimidin-5-yl hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4,6-Diaminopyrimidin-5-yl hydrogen sulfate involves its interaction with specific molecular targets. It can bind to nucleic acids and proteins, affecting their structure and function. The pathways involved in its action include the modulation of enzyme activity and the alteration of gene expression .
Comparación Con Compuestos Similares
4,6-Diaminopyrimidin-5-yl hydrogen sulfate can be compared with other pyrimidine derivatives, such as:
4,6-Diamino-5-formamidopyrimidine: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
4,6-Diamino-2-methylpyrimidine: Another pyrimidine derivative with a methyl group at the 2-position, which alters its reactivity and biological activity
Propiedades
Fórmula molecular |
C4H6N4O4S |
|---|---|
Peso molecular |
206.18 g/mol |
Nombre IUPAC |
(4,6-diaminopyrimidin-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C4H6N4O4S/c5-3-2(12-13(9,10)11)4(6)8-1-7-3/h1H,(H,9,10,11)(H4,5,6,7,8) |
Clave InChI |
VNWIZGVHRMCFTD-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)N)OS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


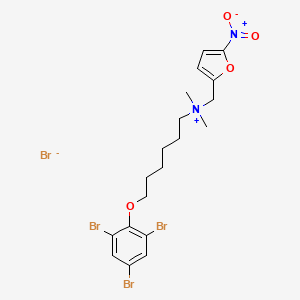
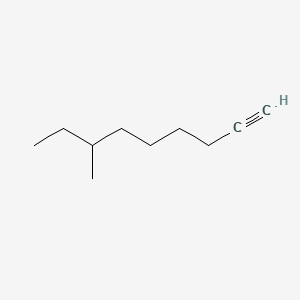
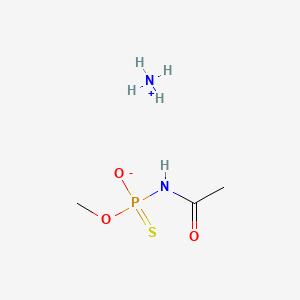
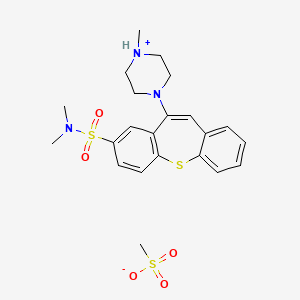
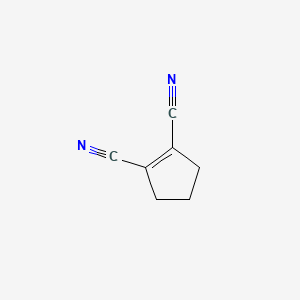
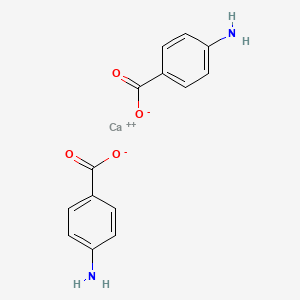
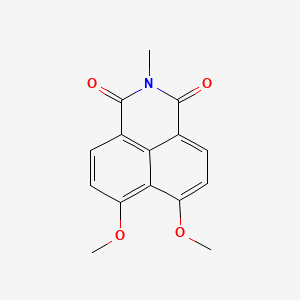
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)
![N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid](/img/structure/B15345951.png)

